Cudratricusxanthone B

Description

Properties

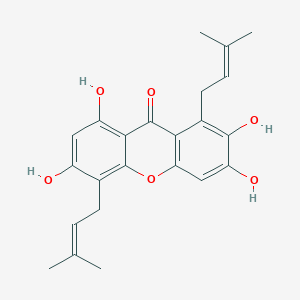

Molecular Formula |

C23H24O6 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

2,3,6,8-tetrahydroxy-1,5-bis(3-methylbut-2-enyl)xanthen-9-one |

InChI |

InChI=1S/C23H24O6/c1-11(2)5-7-13-15(24)9-16(25)20-22(28)19-14(8-6-12(3)4)21(27)17(26)10-18(19)29-23(13)20/h5-6,9-10,24-27H,7-8H2,1-4H3 |

InChI Key |

DOOLVUDJANCINP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C=C(C(=C3CC=C(C)C)O)O)C |

Synonyms |

cudratricusxanthone B |

Origin of Product |

United States |

Strategies for Enhanced Production of Cudratricusxanthone B

Optimization of Chemical Synthesis

Investigating alternative catalysts or reaction conditions for the key Claisen rearrangement and demethylation steps to increase their efficiency and reduce side products.

Biotechnological Approaches

Biotechnological methods offer a promising alternative to chemical synthesis for producing complex natural products.

Plant Cell Culture: Establishing cell suspension cultures of Cudrania tricuspidata has been attempted for the investigation of prenylflavonoid biosynthesis. scispace.com This technique could be adapted and optimized specifically for the overproduction of this compound. By manipulating culture conditions, such as media composition and the addition of elicitors, the metabolic pathways leading to the compound could be stimulated.

Metabolic Engineering: As the genes and enzymes responsible for xanthone (B1684191) biosynthesis in C. tricuspidata are identified, metabolic engineering could be employed. This involves introducing the relevant biosynthetic genes into a microbial host, such as yeast or E. coli, to create a heterologous production system. This approach can allow for large-scale, controlled fermentation to produce the compound.

Based on High-Performance Liquid Chromatography (HPLC) analysis, the natural abundance of this compound in the root bark of C. tricuspidata is relatively low, estimated at 0.017%. scispace.com This low natural concentration underscores the importance of developing efficient synthetic and biotechnological production strategies.

Biological Activity Profiling and Mechanistic Investigations of Cudratricusxanthone B

In Vitro Pharmacological Characterization of Cudratricusxanthone B

The biological activity of this compound has been primarily explored through its role within the complex phytochemical matrix of Cudrania tricuspidata extracts. These extracts, rich in xanthones and flavonoids, have demonstrated notable anti-inflammatory and antioxidative properties. researchgate.netsemanticscholar.org

Anti-Inflammatory Effects

Research on compounds from Cudrania tricuspidata, including the class of xanthones to which this compound belongs, points towards significant anti-inflammatory activity. The mechanisms underlying these effects involve the modulation of various key players in the inflammatory cascade.

Studies on extracts from Cudrania tricuspidata have shown an ability to inhibit the overproduction of the pro-inflammatory mediators nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). scispace.comnih.gov This inhibition is a crucial step in controlling the inflammatory response. The reduction in NO and PGE2 levels is directly linked to the downregulation of their respective synthesizing enzymes. scispace.com

The inflammatory process is further driven by signaling proteins called cytokines. Extracts containing xanthones from Cudrania tricuspidata have been found to reduce the levels of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in mouse macrophage cells stimulated with lipopolysaccharide. scispace.comnih.gov

The synthesis of NO and PGE2 is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. These enzymes are often overexpressed during inflammation. A key anti-inflammatory mechanism of compounds from Cudrania tricuspidata is the ability to decrease the expression of both iNOS and COX-2, thereby cutting off the production of their inflammatory products at the source. scispace.comnih.gov

The expression of iNOS, COX-2, and pro-inflammatory cytokines is controlled by upstream signaling pathways. Research indicates that compounds from Cudrania tricuspidata exert their anti-inflammatory effects by targeting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. scispace.com By inhibiting the phosphorylation of MAPK and the subsequent activation of the NF-κB signaling cascade, these compounds can effectively suppress the transcription of multiple genes involved in the inflammatory response. scispace.com

Reported Anti-Inflammatory Mechanisms of Compounds from Cudrania tricuspidata

| Target Class | Specific Target | Observed Effect | Associated Signaling Pathway |

| Pro-Inflammatory Mediators | Nitric Oxide (NO) | Inhibition of overproduction | NF-κB, MAPK |

| Prostaglandin E2 (PGE2) | Inhibition of overproduction | NF-κB, MAPK | |

| Pro-Inflammatory Cytokines | Tumor Necrosis Factor-α (TNF-α) | Reduction in levels | NF-κB, MAPK |

| Interleukin-1β (IL-1β) | Reduction in levels | NF-κB, MAPK | |

| Interleukin-6 (IL-6) | Reduction in levels | NF-κB, MAPK | |

| Inflammatory Enzymes | Inducible Nitric Oxide Synthase (iNOS) | Decreased expression | NF-κB, MAPK |

| Cyclooxygenase-2 (COX-2) | Decreased expression | NF-κB, MAPK |

Antioxidant Mechanisms

Extracts from the Cudrania tricuspidata plant, which contain a variety of phytochemicals including xanthones like this compound, have been shown to possess antioxidative effects. researchgate.netsemanticscholar.orgrsc.org These properties are generally attributed to the flavonoids and xanthones present in the plant. researchgate.net However, specific in vitro studies detailing the distinct antioxidant mechanisms of this compound are not available in the currently reviewed scientific literature. Further research is required to elucidate its specific capacity for radical scavenging or modulation of antioxidant enzymes.

Reactive Oxygen Species (ROS) Scavenging and Modulation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at excessive levels, can lead to cellular damage by oxidizing proteins, lipids, and nucleic acids. nih.gov This oxidative stress is implicated in a variety of diseases. nih.gov Some compounds, like Cudratricusxanthone A, have been noted for their ability to scavenge oxygen radicals such as hydroxyl and superoxide (B77818). researchgate.net While direct studies on this compound's ROS scavenging capabilities are not extensively detailed in the provided results, related compounds from Cudrania tricuspidata have shown antioxidant properties. researchgate.netbohrium.com For instance, the antioxidant effects of Cudratricusxanthone A are linked to the induction of heme oxygenase-1 (HO-1). bohrium.com The general class of catecholic xanthones, which includes this compound, is known for its antioxidant activities. rsc.orgresearchgate.net

Activation of Endogenous Antioxidant Defense Systems (e.g., Nrf2/Heme Oxygenase-1 Pathway)

Cells possess endogenous defense mechanisms to counteract oxidative stress, a key one being the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com Activation of Nrf2 leads to the induction of several antioxidant enzymes, including heme oxygenase-1 (HO-1). mdpi.com The Nrf2/HO-1 signaling pathway is a crucial regulator of oxidative stress. mdpi.com

Studies on related compounds, such as Cudratricusxanthone O (CTO), have demonstrated the ability to activate this protective pathway. mdpi.com CTO has been shown to promote the expression of HO-1 by enhancing the nuclear translocation of Nrf2. mdpi.com This activation of the Nrf2/HO-1 pathway by CTO helps protect cells from damage induced by oxidative stress. mdpi.comresearchgate.net The induction of HO-1 by another related compound, Cudratricusxanthone A, has also been shown to be a key part of its antioxidant and anti-inflammatory effects. bohrium.combohrium.com While direct evidence for this compound is pending, the activity of its structural analogs suggests it may also interact with the Nrf2/HO-1 pathway.

Regulation of Antioxidant Enzyme Expression (e.g., Superoxide Dismutase, Catalase)

The cellular antioxidant defense system includes enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov SODs are the first line of defense, converting superoxide radicals into hydrogen peroxide and molecular oxygen. nih.govmdpi.com Catalase and peroxidases then convert hydrogen peroxide into water. nih.gov

Research on compounds from Cudrania tricuspidata indicates a regulatory role in the expression of these enzymes. For example, Cudratricusxanthone O pretreatment has been found to regulate ROS production by inducing the expression of antioxidant enzymes in cells under oxidative stress. mdpi.com The activation of the Nrf2 pathway, as seen with related xanthones, is known to lead to the induction of SOD and GPx. mdpi.com The expression of these antioxidant enzymes is crucial for protecting cells from oxidative damage. nih.govembrapa.br

Anticancer Activity

Evaluation of Cytotoxicity in Various Neoplastic Cell Lines

This compound, isolated from the roots of Cudrania tricuspidata, has demonstrated cytotoxic activity against various human cancer cell lines. ebi.ac.uksemanticscholar.org As a member of the catecholic xanthone (B1684191) class, it is among several compounds from this plant reported to have significant antitumor activity. rsc.orgresearchgate.net Research has shown that catecholic xanthones, including this compound, exhibit potent cytotoxicity against a range of cancer cells. researchgate.net

Table 1: Cytotoxicity of Catecholic Xanthones (including this compound) in Human Cancer Cell Lines

| Cell Line | Cancer Type | Finding | Reference |

|---|---|---|---|

| HT-29 | Colon Carcinoma | Potent cytotoxicity observed. | researchgate.net |

| HL-60 | Promyelocytic Leukemia | Potent cytotoxicity observed. | researchgate.net |

| SK-OV-3 | Ovarian Cancer | Potent cytotoxicity observed. | researchgate.net |

| AGS | Stomach Adenocarcinoma | Strong cytotoxic activity, with some compounds having LD50 < 5µM. | researchgate.net |

| A549 | Lung Carcinoma | Potent cytotoxicity observed. | researchgate.net |

| HCT-116 | Colorectal Carcinoma | Noteworthy effectiveness reported for related compounds. | sci-hub.se |

| U937 | Histiocytic Lymphoma | Cytotoxicity exhibited against this human leukemia cell line. | semanticscholar.org |

Molecular Mechanisms of Antineoplastic Action (e.g., Catecholic Xanthone Properties, Quinone Methide Intermediates)

The anticancer effects of this compound are linked to its chemical nature as a catecholic xanthone. rsc.orgresearchgate.net A key proposed mechanism for their significant antitumor activity is the ability to be converted into quinone methide intermediates. rsc.orgresearchgate.net Quinone methides are reactive electrophilic molecules that can form covalent bonds with nucleophiles. wikipedia.org This reactivity allows them to interact with and modify biological macromolecules, such as proteins and DNA, which can disrupt key cellular processes necessary for the viability of cancer cells. wikipedia.orgbasicmedicalkey.com The formation of these intermediates can occur through either enzymatic or non-enzymatic processes. rsc.orgresearchgate.net This mechanism is a basis for the cytotoxic effects of many phenolic anti-cancer compounds. wikipedia.org

Induction of Programmed Cell Death Pathways

Programmed cell death, or apoptosis, is a regulated process essential for removing damaged or unwanted cells and is often dysregulated in cancer. nih.govnih.gov The induction of apoptosis is a primary mechanism through which many anticancer drugs kill tumor cells. basicmedicalkey.com

Research indicates that the tumor cell death induced by catecholic xanthones, the class to which this compound belongs, is due to apoptosis. researchgate.net DNA fragmentation patterns observed in cancer cells treated with these compounds confirm an apoptotic mechanism. researchgate.net Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-initiated) pathways, both of which converge on the activation of caspases, the executioners of cell death. nih.govnih.gov While the specific apoptotic pathway activated by this compound is not explicitly detailed in the provided results, related compounds have been shown to prevent H₂O₂-induced apoptosis by regulating the expression of anti-apoptotic proteins. mdpi.comresearchgate.net

Enzyme Modulation

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

This compound has been identified as a significant inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme recognized as a key negative regulator in both insulin (B600854) and leptin signaling pathways. nih.govmdpi.com The inhibition of PTP1B is a validated therapeutic strategy for managing type 2 diabetes and obesity, as it enhances insulin sensitivity. nih.govmdpi.com

In a study evaluating various phytochemicals from the roots of Cudrania tricuspidata, this compound demonstrated potent, dose-dependent inhibitory activity against PTP1B. nih.gov The research identified a group of nine prenylated xanthones, including this compound, that all showed significant PTP1B inhibition with half-maximal inhibitory concentration (IC₅₀) values in the low micromolar range. nih.govmdpi.com Specifically, this compound was found to have an IC₅₀ value of 3.0 ± 0.6 μM. nih.gov This positions it as a potent natural inhibitor, comparable to other active xanthones isolated from the same source. nih.gov The study highlighted that prenylated xanthones as a class were more powerful inhibitors than the flavonoid derivatives also tested, suggesting their potential as lead compounds for the development of new anti-diabetic and anti-obesity agents. nih.govsemanticscholar.org

Table 1: PTP1B Inhibitory Activity of this compound and Related Compounds

| Compound | IC₅₀ (μM) against PTP1B |

|---|---|

| This compound | 3.0 ± 0.6 |

| Cudratricusxanthone N | 2.0 ± 0.4 |

| Cudracuspixanthone A | 1.9 ± 0.4 |

| Cudraxanthone L | 4.6 ± 0.8 |

| Ursolic acid (Positive Control) | 3.8 ± 0.4 |

Data sourced from Quang et al., 2015. nih.gov

Cytochrome P450 Enzyme Modulation (e.g., CYP1A2, 2C8, 2C9)

The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast array of xenobiotics, including many clinical drugs. mdpi.comnih.gov Key isoforms such as CYP1A2, CYP2C8, and CYP2C9 are responsible for the phase I biotransformation of numerous therapeutic agents. nih.govbiomolther.org The modulation—either inhibition or induction—of these enzymes by natural compounds can lead to significant herb-drug interactions. nih.gov

While the related compound, Cudratricusxanthone A, has been documented to reversibly inhibit CYP1A2, CYP2C8, and CYP2C9, specific research investigating the modulatory effects of This compound on these or other cytochrome P450 isoforms was not identified in the reviewed scientific literature. chemfaces.com Therefore, its potential to influence the metabolic pathways of co-administered drugs remains uncharacterized.

Other Investigated Biological Activities (e.g., Hepatoprotective Effects, Antithrombotic Activities)

Scientific investigations have attributed several biological activities, such as hepatoprotective and antithrombotic effects, to extracts of Cudrania tricuspidata and its isolated compounds. researcher.lifebohrium.com Notably, these activities have been predominantly linked to Cudratricusxanthone A. chemfaces.comresearcher.lifebohrium.com In contrast, dedicated studies detailing significant hepatoprotective or antithrombotic activities specifically for This compound are not prominent in the available literature. While a different compound, cudraxanthone B, has been studied for its antiplatelet effects, this should not be confused with this compound. researchgate.net

Preclinical In Vivo Investigations of this compound in Animal Models

Pharmacokinetic Disposition Studies

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic compound, providing a bridge between in vitro activity and in vivo efficacy. nih.govfrontiersin.org These studies are typically conducted in animal models, such as rats, to predict the behavior of the compound in humans. frontiersin.orgfrontiersin.org

While literature reviews indicate that a pharmacokinetic characterization of this compound in rats has been performed, detailed public data from these specific studies remains limited. semanticscholar.org General methodologies for such investigations involve administering the compound and subsequently measuring its concentration in plasma and various tissues over time using sensitive analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgmdpi.com

The absorption profile determines the rate and extent to which a compound enters systemic circulation. For orally administered natural products, this is often a critical limiting factor for bioavailability. nih.govmdpi.com Studies on similar compounds involve administering the substance to rats via oral or intravenous routes and collecting blood samples at predefined intervals to determine key parameters like maximum concentration (Cₘₐₓ), time to reach maximum concentration (Tₘₐₓ), and bioavailability. nih.gov Although the specific absorption characteristics of this compound in animal models have been referenced, explicit data on its bioavailability and absorption rate are not detailed in the currently reviewed sources.

Tissue distribution studies reveal where a compound travels in the body after absorption, which is crucial for identifying target organs and potential sites of accumulation or toxicity. frontiersin.orgmdpi.com In typical preclinical studies, after administering the compound to rats, major organs and tissues (e.g., liver, kidneys, heart, lungs, spleen, brain) are collected at various time points. frontiersin.orgfrontiersin.org The concentration of the compound in these tissues is then quantified to understand its distribution pattern. frontiersin.org For many natural alkaloids and xanthones, the liver and kidneys are reported as primary distribution sites. frontiersin.orgfrontiersin.org However, specific data from in vivo studies detailing the tissue and organ distribution patterns of this compound are not available in the reviewed literature.

Metabolic Fate and Biotransformation Pathways

Currently, there is a lack of specific scientific studies detailing the metabolic fate and biotransformation pathways of this compound. While research has been conducted on other similar compounds, such as Cudratricusxanthone A, the metabolic processes for this compound have not been elucidated in published literature.

In general, the biotransformation of chemical compounds in the body occurs in phases. Phase I reactions, often catalyzed by cytochrome P450 (CYP450) enzymes, introduce or expose functional groups (like hydroxyl groups) to increase polarity. nih.govyoutube.com Phase II reactions involve conjugation with endogenous molecules (such as glucuronic acid) to further increase water solubility, facilitating excretion. nih.govyoutube.com For instance, in vitro studies on Cudratricusxanthone A in human liver microsomes identified several mono-hydroxylated and O-glucuronidated metabolites, indicating that it undergoes both Phase I and Phase II metabolism. nih.gov The specific CYP and UGT (UDP-glucuronosyltransferase) enzymes involved in the metabolism of Cudratricusxanthone A have been identified, but this information is not available for this compound. nih.gov

Excretion Dynamics in Animal Models

There is no available data from animal models specifically investigating the excretion dynamics of this compound. Pharmacokinetic studies, which include the analysis of absorption, distribution, metabolism, and excretion (ADME), are essential to understand how a compound is eliminated from the body. nih.gov These studies typically involve administering the compound to animal models and analyzing urine, feces, and blood samples over time to determine the routes and rates of excretion. mdpi.comsgs.com Without such studies for this compound, its primary routes of elimination (e.g., renal or biliary) and its excretion half-life in biological systems remain unknown.

Efficacy Studies in Preclinical Disease Models

Anti-Inflammatory Efficacy in Relevant Animal Models

Scientific literature lacks studies evaluating the anti-inflammatory efficacy of this compound in relevant animal models. While other compounds isolated from Cudrania tricuspidata, such as Cudratricusxanthone A and Cudraxanthone D, have demonstrated anti-inflammatory properties in various in vitro and in vivo models, similar research on this compound has not been published. mdpi.combohrium.com

Antioxidant Efficacy in Oxidative Stress Models

There are no specific studies available that assess the antioxidant efficacy of this compound in in vivo oxidative stress models. The evaluation of antioxidant activity in vivo typically involves animal models where oxidative stress is induced, followed by treatment with the compound of interest. mdpi.commdpi.com Biomarkers of oxidative damage and the activity of endogenous antioxidant enzymes are then measured to determine the compound's protective effects. mdpi.comnih.gov Although other xanthones from Cudrania tricuspidata, like Cudratricusxanthone O, have shown protective effects against oxidative damage in cell-based models through pathways like Nrf2/HO-1 activation, in vivo data for this compound is not present in the current scientific literature. nih.gov

Anticancer Efficacy in Xenograft and Other Preclinical Models

While this compound has been noted for its potential antitumor effects, there is a significant lack of research on its efficacy in xenograft or other preclinical animal models. sci-hub.se Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard tool for evaluating the in vivo efficacy of potential anticancer agents before they advance to clinical trials. nih.gov

A 2018 review on bioactive compounds from Cudrania tricuspidata highlighted this compound as a compound with excellent antitumor effect. sci-hub.se However, the same review also pointed out a critical limitation: the low natural abundance of this compound in the plant makes its extraction and isolation in sufficient quantities for animal experimentation difficult. sci-hub.se This has consequently hindered the in vivo validation of the anticancer activities observed in vitro. sci-hub.se

Table 1: Summary of Preclinical Anticancer Data for this compound

| Model Type | Cancer Type | Findings | Citation |

| In Vivo / Xenograft | Not Applicable | No studies available due to low compound availability. | sci-hub.se |

| In Vitro | Various Cancer Cell Lines | Reported to have significant cytotoxicity. | sci-hub.se |

Note: This table reflects the current lack of in vivo data.

Neuroprotective Efficacy in Animal Models of Neuroinflammation or Neurodegeneration

There is currently no published research investigating the neuroprotective efficacy of this compound in animal models of neuroinflammation or neurodegeneration. Studies on related compounds, such as Cudratricusxanthone A, have shown neuroprotective effects in in vitro models of glutamate-induced neurotoxicity. bohrium.com However, even for Cudratricusxanthone A, its in vivo efficacy in neurodegenerative disease models had yet to be established as of the publication of those studies. bohrium.com Animal models are crucial for evaluating the therapeutic potential of compounds for complex conditions like neurodegenerative diseases, but such investigations have not been carried out for this compound. scienceopen.comd-nb.info

Analytical Methodologies for Cudratricusxanthone B Research

Qualitative and Quantitative Analysis in Complex Biological and Natural Matrices

The detection and measurement of Cudratricusxanthone B within the intricate environments of plant extracts and biological fluids necessitate highly sensitive and selective analytical methods.

High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (HPLC-MS/MS) stands as a primary tool for the quantitative analysis of this compound. A validated HPLC-MS/MS method has been developed for the determination of this compound in rat plasma. This technique employs liquid-liquid extraction for sample preparation from the plasma matrix.

The chromatographic separation is typically achieved on a C18 column. For instance, a Venusil XBP-PH C18 column (2.1 × 100 mm i.d., 5 μm) with a C18 guard column can be used. plos.org The mobile phase often consists of an organic solvent, such as methanol (B129727), with an acidic modifier like formic acid (e.g., 0.5% formic acid in methanol), delivered at a specific flow rate. plos.org

Mass spectrometric detection is carried out using an electrospray ionization (ESI) source operating in positive ion mode. nih.gov Quantification is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. For this compound, the precursor to product ion transition is monitored at m/z 397.1/285.0. csmres.co.uk An internal standard, such as Cudraxanthone H (m/z 381.6/269.2), is often used to ensure accuracy. csmres.co.uk

This HPLC-MS/MS method has demonstrated good linearity over a concentration range of 1–500 ng/mL in rat plasma, with a low lower limit of quantification (LLOQ) of 1.0 ng/mL from a 100 µL plasma sample. csmres.co.uk The method has shown high accuracy and precision, with intra- and inter-batch accuracies ranging from 89.4% to 100.8% and relative standard deviations (RSDs) below 7.92%. csmres.co.uk The extraction recovery of this compound from plasma is also efficient, ranging from 80.1% to 95.4%. csmres.co.uk

HPLC analysis has also been utilized for the quantitative determination of this compound in its natural source, the root bark of Cudrania tricuspidata. These analyses have revealed that this compound is present at approximately 0.017% in the root bark. sioc-journal.cn

Table 1: HPLC-MS/MS Parameters for the Analysis of this compound in Rat Plasma

| Parameter | Details |

| Chromatographic Column | Venusil XBP-PH C18 (2.1 × 100 mm i.d., 5 µm) plos.org |

| Guard Column | Phenomenex C18 (4.0 × 3.0 mm i.d., 5 µm) plos.org |

| Mobile Phase | 0.5% formic acid in methanol plos.org |

| Flow Rate | 0.3 mL/min nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) csmres.co.uk |

| Precursor/Product Ion (CXB) | m/z 397.1/285.0 csmres.co.uk |

| Internal Standard | Cudraxanthone H csmres.co.uk |

| Precursor/Product Ion (IS) | m/z 381.6/269.2 csmres.co.uk |

| Linear Range | 1–500 ng/mL csmres.co.uk |

| LLOQ | 1.0 ng/mL csmres.co.uk |

The definitive identification and structural elucidation of this compound have been accomplished through the use of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The structure of this and other prenylated xanthones isolated from Cudrania tricuspidata has been determined through comprehensive 1D and 2D NMR analysis. nih.gov The total synthesis of this compound also relied on characterization by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the synthesized molecule. sioc-journal.cnmdpi.com

While the literature confirms the use of these techniques for structural confirmation, specific, detailed ¹H and ¹³C NMR data for this compound are not extensively reported in readily available sources. The process of structure elucidation for xanthones, in general, involves a detailed analysis of ¹H and ¹³C NMR spectra. nih.gov This includes assigning proton and carbon resonances and utilizing 2D NMR techniques to establish connectivity within the molecule. nih.gov

The development of bioanalytical assays for this compound has been focused on creating robust and sensitive methods for its quantification in biological matrices, which is crucial for pharmacokinetic studies. The HPLC-MS/MS method described previously is a prime example of a successfully developed bioanalytical assay. csmres.co.uk The development process involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection to achieve the desired sensitivity, selectivity, accuracy, and precision. csmres.co.uk The use of a suitable internal standard is a key aspect of this development to compensate for any variability during sample processing and analysis. csmres.co.uk

Characterization of Metabolites and Degradation Products of this compound

Currently, there is a lack of specific studies in the available scientific literature that focus on the characterization of the metabolites and degradation products of this compound.

However, research on a structurally related compound, Cudratricusxanthone A, also isolated from Cudrania tricuspidata, has provided some insights into the potential metabolic pathways. An in vitro study on the metabolic profiling of Cudratricusxanthone A in human liver microsomes revealed the formation of eight different metabolites. csmres.co.uk This suggests that this compound may also undergo metabolism through similar enzymatic pathways.

Furthermore, a study involving the fermentation of a mixture containing Cudrania tricuspidata noted changes in the levels of prenylated flavonoids. plos.org While not specific to this compound, it indicates that the prenylated xanthone (B1684191) structure can be altered by biological processes.

Further research is needed to specifically identify and characterize the metabolites and degradation products of this compound to fully understand its biotransformation and fate in biological systems.

Future Research Directions and Translational Perspectives for Cudratricusxanthone B

Exploration of Novel Molecular Targets and Signaling Networks

Direct research into the molecular targets of Cudratricusxanthone B is currently limited. However, studies on analogous compounds isolated from Cudrania tricuspidata provide a rational basis for future investigations. For instance, a closely related compound, Cudratricusxanthone A, has been shown to modulate several key signaling pathways involved in inflammation and cell survival. nih.govnih.gov

Future research should prioritize screening this compound against a panel of kinases, transcription factors, and enzymes implicated in various diseases. Key areas of investigation could be guided by the known activities of other xanthones from the same plant:

Inflammatory Pathways: Cudratricusxanthone A is known to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) pathways. nih.govresearchgate.net It also suppresses the p38 Mitogen-Activated Protein Kinase (MAPK) pathway in microglia. nih.govmdpi.com Investigating whether this compound shares these targets could reveal its potential as an anti-inflammatory or neuroprotective agent. The ability of xanthones from Cudrania tricuspidata to inhibit nitric oxide (NO) production suggests that enzymes like inducible nitric oxide synthase (iNOS) could be a target. phcogrev.com

Cell Proliferation and Survival: Many xanthones exhibit effects on cell growth and apoptosis. mdpi.com Future studies should explore the impact of this compound on cell cycle regulators and pro- or anti-apoptotic proteins in various cell lines to determine its potential in oncology.

Metabolic Regulation: Some xanthones from Cudrania tricuspidata have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling pathways. mdpi.comcsmres.co.uk Assessing the effect of this compound on PTP1B and other metabolic targets could uncover applications in metabolic disorders.

Systematic approaches, such as proteomic and transcriptomic profiling of cells treated with this compound, will be crucial for identifying its primary molecular targets and understanding its impact on complex signaling networks.

Development of Advanced Preclinical Models for Comprehensive Efficacy Assessment

The comprehensive evaluation of this compound's therapeutic efficacy necessitates the use of advanced and relevant preclinical models. While specific models for this compound have not yet been established in the literature, the groundwork laid by research on other xanthones from Cudrania tricuspidata offers a clear roadmap.

In Vitro Models: Initial efficacy testing can be performed on a variety of human cell lines. For instance, based on the known anti-inflammatory effects of related compounds, human keratinocyte cell lines (e.g., HaCaT) could be used to model skin inflammation. semanticscholar.orgnih.gov To explore neuroprotective potential, neuronal cell lines (e.g., SH-SY5Y) and microglial cells (e.g., BV2) would be appropriate. nih.govmdpi.comacs.org For metabolic studies, pancreatic beta-cell lines like RINm5F have been used for Cudratricusxanthone A and could be applied to this compound. nih.gov

In Vivo Models: Following promising in vitro results, efficacy must be confirmed in animal models of disease. For example, if this compound shows anti-inflammatory activity, an imiquimod-induced mouse model of psoriasis, which was successfully used to test Cudraxanthone D, could be employed. nih.gov Should neuroprotective effects be identified, models of Parkinson's disease or ischemia could be relevant, as these have been used to test other constituents from the root bark of Cudrania tricuspidata. nih.gov

The development of these preclinical models will be essential for a thorough assessment of the compound's pharmacodynamics and for establishing a strong foundation for any future clinical consideration.

Strategies for Overcoming Low Natural Abundance in Research

A significant bottleneck in the research and development of many natural products, including this compound, is their low abundance in the source organism. This scarcity hinders extensive preclinical and potential clinical investigation. Therefore, developing robust and scalable production methods is a critical research priority.

Chemical synthesis offers a reliable and reproducible source of this compound, independent of natural harvesting. A key breakthrough has been the first total synthesis of this compound. sioc-journal.cnsioc-journal.cn

Biotechnological approaches present a promising and sustainable alternative to chemical synthesis for producing complex natural products.

Plant Cell Culture: Hairy root cultures of Cudrania tricuspidata have been successfully established for the production of other bioactive compounds, demonstrating the viability of this platform. jmb.or.kr Future efforts should focus on developing and optimizing cell suspension or hairy root cultures specifically for the production of xanthones. Elicitation (treating cultures with signaling molecules to stimulate secondary metabolite production) is a common strategy to boost yields in such systems and has been effective for xanthone (B1684191) production in other species like Hypericum. researchgate.netresearchgate.net

Metabolic Engineering: As the biosynthetic pathways of xanthones become better understood, metabolic engineering in microbial hosts (like E. coli or yeast) or in plants becomes a powerful tool. Key enzymes in the xanthone biosynthetic pathway, such as prenyltransferases from Cudrania tricuspidata, have been identified. frontiersin.org By introducing and expressing the specific genes responsible for the biosynthesis of this compound in a suitable host, it may be possible to create a "cellular factory" for its large-scale production.

Investigation of Synergistic Effects with Other Bioactive Compounds

Combination therapy, where multiple agents are used together, is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects. Investigating the synergistic potential of this compound with other bioactive compounds or established drugs is a logical next step in its development.

While direct studies on this compound are lacking, research on other xanthones provides a strong rationale for this approach. For example, α-mangostin has demonstrated synergistic effects with the anticancer drug 5-fluorouracil (B62378) and with methotrexate (B535133) in a model of arthritis. mdpi.comtaylorandfrancis.com Another study reported that a combination of two different synthetic xanthone derivatives produced a better anticancer effect than either compound alone. researchgate.net

Future research should explore combinations of this compound with:

Standard-of-care drugs: In areas where this compound shows activity (e.g., inflammation or cancer), combining it with established therapeutic agents could allow for lower doses of the conventional drug, potentially reducing toxicity.

Other natural products: Combining this compound with other phytochemicals, either from Cudrania tricuspidata or other sources, could lead to enhanced biological effects through complementary mechanisms of action. cabidigitallibrary.org

Such studies are crucial for positioning this compound within a broader therapeutic context and unlocking its full potential as part of a combination regimen. core.ac.uk

Computational and In Silico Approaches for Lead Optimization

Computational, or in silico, methods are indispensable tools in modern drug discovery for accelerating the process of lead optimization. core.ac.uk These techniques can be used to refine the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.

Molecular Docking and Dynamics: These methods can predict how this compound binds to its molecular targets. nih.govscispace.com By visualizing these interactions at an atomic level, researchers can rationally design modifications to the compound's structure to improve its binding affinity and specificity. This approach has been applied to other xanthone derivatives to predict their interaction with targets like cyclooxygenase-2 (COX-2). scispace.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By creating a library of this compound analogs and testing their activity, a QSAR model could be built to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent molecules. frontiersin.org

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Applying these models to this compound can help identify potential liabilities, such as poor solubility or metabolic instability, early in the development process, allowing for structural modifications to overcome these issues. core.ac.uk

Artificial Intelligence and Machine Learning: Emerging AI-driven techniques can accelerate the analysis of structure-activity relationships and facilitate the design of optimized xanthone derivatives with improved efficacy and selectivity. mdpi.com

By integrating these computational strategies, the development of this compound can be transformed from a process of trial and error into a more targeted and efficient endeavor, significantly increasing the probability of translating this natural product into a viable therapeutic lead.

Q & A

Q. What are the established synthetic routes for Cudratricusxanthone B, and what key reactions are involved?

this compound is synthesized via an 8-step linear sequence starting from commercially available 2,4-dihydroxybenzoic acid. Key reactions include:

- Claisen rearrangement to establish the xanthone core structure.

- AlCl₃/pyridine-mediated demethylation for regioselective deprotection of methoxy groups.

- Prenylation steps to introduce isoprenyl side chains, critical for bioactivity. The total synthesis achieves an overall yield of 3.1%, with rigorous purification and spectroscopic validation (NMR, MS) at each step .

Q. Which spectroscopic methods are critical for characterizing this compound’s structure?

Structural elucidation relies on:

- ¹H/¹³C NMR for mapping proton and carbon environments, particularly to confirm prenyl group positioning.

- High-resolution mass spectrometry (HRMS) to verify molecular formula (C₂₈H₂₈O₆).

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical determination. Comparative analysis with related xanthones (e.g., cudratricusxanthone A) aids in resolving spectral ambiguities .

Q. What in vitro models are suitable for initial bioactivity screening of this compound?

Common models include:

- Cancer cell lines (e.g., HCT-116, SMMC-7721) for antiproliferative assays, with IC₅₀ determination via MTT/WST-1 protocols .

- 3T3-L1 preadipocytes for anti-adipogenic studies, using Oil Red O staining and triglyceride quantification .

- BV2 microglia for neuroinflammatory responses, measuring nitric oxide (NO) and prostaglandin E2 (PGE2) inhibition .

Advanced Research Questions

Q. How does stereochemical control during synthesis impact this compound’s bioactivity?

While direct data on this compound is limited, studies on analogs (e.g., cudratricusxanthone A) demonstrate that:

- Prenyl group orientation influences binding to targets like AMPK and PPAR-γ.

- Chiral centers in the xanthone core affect interactions with lipid membranes and enzyme active sites. Computational modeling (e.g., molecular docking with AMPKα) is recommended to predict structure-activity relationships .

Q. What mechanistic pathways underlie this compound’s reported anti-inflammatory effects?

Based on structurally related xanthones:

- NF-κB pathway inhibition : Suppression of IκB-α phosphorylation and nuclear translocation of p65/p50 subunits, as shown in LPS-stimulated BV2 microglia .

- MAPK modulation : Downregulation of p38 phosphorylation, reducing pro-inflammatory cytokine production (TNF-α, IL-1β).

- AMPK activation : Phosphorylation at Thr172 upregulates energy-sensing pathways, indirectly attenuating inflammation. Validate via Western blotting for phospho-AMPK/ACC .

Q. How can researchers resolve discrepancies in reported cytotoxic IC₅₀ values for this compound?

Standardize experimental parameters:

- Cell culture conditions : Use consistent serum concentrations (e.g., 10% FBS) and passage numbers.

- Compound solubility : Optimize DMSO concentrations (<0.1% v/v) to avoid solvent toxicity.

- Assay validation : Include positive controls (e.g., doxorubicin) and cross-validate with multiple assays (MTT, trypan blue exclusion) .

Q. What strategies improve yield in the final steps of this compound synthesis?

Critical optimizations include:

- Microwave-assisted reactions : Reduces reaction time for demethylation steps (e.g., AlCl₃/pyridine under microwave irradiation) .

- Protecting group strategy : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection to minimize side reactions.

- Chromatographic purification : Employ reverse-phase HPLC for isolating polar intermediates .

Methodological Considerations

- Data Contradiction Analysis : When conflicting bioactivity data arise, compare cell-specific factors (e.g., expression levels of AMPK isoforms in 3T3-L1 vs. cancer cells) and verify compound stability under assay conditions .

- Advanced Characterization : For mechanistic studies, combine phosphoproteomics (e.g., phospho-antibody arrays) with RNA-seq to map signaling networks affected by this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.